molecular formula C11H12ClNO3S B13368107 3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide

3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide

Katalognummer: B13368107
Molekulargewicht: 273.74 g/mol
InChI-Schlüssel: DEBOMBGASAZBOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of benzisothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of 3-chloro-1,2-benzisothiazole, which is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and ethyl acetate, and may require specific temperatures and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures are crucial during production due to the potential hazards associated with the chemicals and reactions involved .

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of 3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Tert-butyl-4-chloro-1,2-benzisothiazol-7-ol 1,1-dioxide is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions.

Eigenschaften

Molekularformel

C11H12ClNO3S

Molekulargewicht

273.74 g/mol

IUPAC-Name

3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazol-7-ol

InChI

InChI=1S/C11H12ClNO3S/c1-11(2,3)10-8-6(12)4-5-7(14)9(8)17(15,16)13-10/h4-5,14H,1-3H3

InChI-Schlüssel

DEBOMBGASAZBOV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.